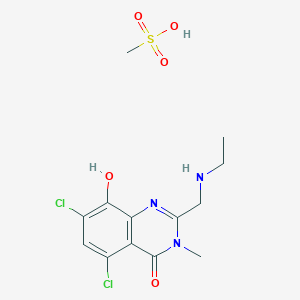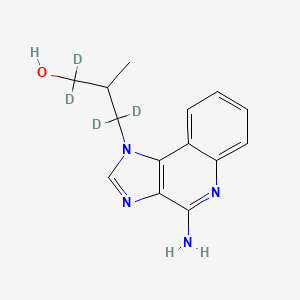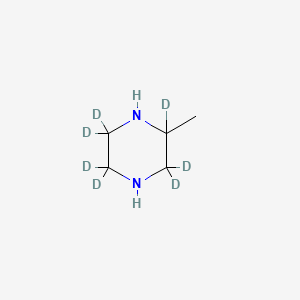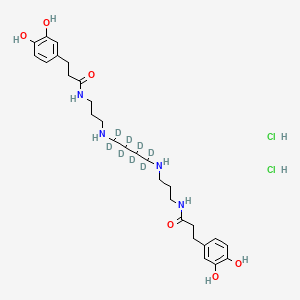
Pbt434 mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbt434 mesylate, also known as ATH434 mesylate, is a novel small molecule inhibitor of alpha-synuclein aggregation. It is a potent, orally active compound that can cross the blood-brain barrier. This compound is primarily being developed for the treatment of Parkinson’s disease and multiple system atrophy due to its ability to modulate transcellular iron trafficking and inhibit iron-mediated redox activity .
Vorbereitungsmethoden
The synthesis of Pbt434 mesylate involves several steps, including the formation of the quinazolinone core structure and subsequent functionalization to introduce the metal-binding motif. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Pbt434 mesylate undergoes several types of chemical reactions, including:
Oxidation: This compound can inhibit iron-mediated redox activity, which is crucial for its therapeutic effects.
Aggregation Inhibition: This compound inhibits the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases.
Common reagents and conditions used in these reactions include iron salts, oxidative agents, and conditions that promote protein aggregation. The major products formed from these reactions are the iron-Pbt434 complex and reduced levels of aggregated alpha-synuclein .
Wissenschaftliche Forschungsanwendungen
Pbt434 mesylate has several scientific research applications:
Chemistry: It is used as a model compound to study metal chelation and redox reactions.
Biology: this compound is used to investigate the role of iron in cellular processes and its impact on protein aggregation.
Medicine: The primary application of this compound is in the treatment of neurodegenerative diseases like Parkinson’s disease and multiple system atrophy. .
Industry: This compound is being developed as a therapeutic agent, with ongoing clinical trials to evaluate its safety and efficacy
Wirkmechanismus
Pbt434 mesylate exerts its effects by redistributing labile iron across cellular membranes, thereby inhibiting intracellular protein aggregation and oxidative stress. It has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin. This allows this compound to chelate interstitial iron and inhibit its re-uptake by endothelial cells of the blood-brain barrier, as well as inhibit its uptake by other cells of the neurovascular unit .
Vergleich Mit ähnlichen Verbindungen
Pbt434 mesylate is unique compared to other iron chelators like deferiprone and deferoxamine, which have higher iron affinity and can perturb essential iron metabolism. This compound targets a pool of pathological iron that is not held in high-affinity complexes, making it less likely to disrupt normal iron homeostasis .
Similar compounds include:
Deferiprone: A high-affinity iron chelator used in the treatment of iron overload conditions.
Deferoxamine: Another high-affinity iron chelator used for similar purposes.
Quinazolinone derivatives: Compounds with similar core structures but different functional groups and metal-binding motifs
This compound’s moderate affinity for iron and ability to inhibit alpha-synuclein aggregation make it a promising candidate for disease-modifying therapies in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C13H17Cl2N3O5S |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
UBTJWJNTOFSHON-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
